2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-15-20-19-23(21-15)18(25)17(27-19)16(22-10-8-13(24)9-11-22)12-4-6-14(26-2)7-5-12/h4-7,13,16,24-25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAINXKTUXJFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of triazole derivatives with potential therapeutic applications. The biological activity of this compound is of particular interest due to its structural features that suggest interactions with various biological targets. This article reviews the existing literature on the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring fused with a triazole moiety, which is known for conferring various biological activities.
1. Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antifungal and antibacterial activities. For instance, studies have shown that triazole compounds can inhibit the growth of pathogenic fungi and bacteria by disrupting cell wall synthesis and function.
2. Anti-inflammatory Effects
Triazole derivatives have also been studied for their anti-inflammatory properties. The presence of the piperidine and methoxyphenyl groups in the structure is believed to enhance the anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways.
3. Analgesic Properties
The compound's analgesic potential has been explored in various studies. Analgesic activity is often assessed using models such as the formalin test or hot plate test in rodents. Preliminary results suggest that this compound may exhibit analgesic effects comparable to established analgesics.
The mechanisms underlying the biological activities of This compound are still being elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The triazole ring may interact with enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : The hydroxypiperidine moiety could potentially modulate neurotransmitter receptors related to pain perception.
Case Studies
Several case studies have examined the efficacy of similar triazole compounds in clinical settings:
- Case Study 1 : A study involving a derivative showed significant reduction in pain scores in patients with chronic pain conditions when administered alongside standard analgesics.
- Case Study 2 : Another study highlighted the antifungal efficacy of a related triazole against resistant strains of Candida species.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves several chemical reactions including:
- Mannich Reaction : This reaction is pivotal for introducing the piperidine moiety into the compound.
- Cyclization : Key to forming the thiazole and triazole rings that are essential for its biological activity.
The structural characterization of this compound has been performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Both and NMR spectroscopy have been utilized to confirm the molecular structure.
- Mass Spectrometry (MS) : Provides information on the molecular weight and fragments.
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups present in the molecule.
Computational studies using Density Functional Theory (DFT) have also been conducted to analyze the molecular electrostatic potential and frontier molecular orbitals, providing insights into the reactivity and stability of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole and triazole moieties are known for their effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound can inhibit the growth of pathogens through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has shown promising results in anticancer studies. Derivatives of thiazolo[3,2-b][1,2,4]triazoles have been reported to induce apoptosis in cancer cell lines. In vivo studies have demonstrated that administering this compound can lead to a significant reduction in tumor size in xenograft models. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival .
Metabolic Regulation
Another area of interest is the compound's interaction with Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis. The binding affinity of this compound to PPARα and PPARγ suggests potential applications in managing metabolic disorders such as diabetes .
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic applications:
- Anticancer Studies : A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
- Metabolic Regulation : Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
- Synergistic Effects : Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis mechanism for related thiazolo[3,2-b] triazoles involves free radical intermediates . A plausible pathway includes:
-
Radical initiation : Light or chemical initiators (e.g., benzoyl peroxide) generate radicals from NBS.
-
Heteroatom-centered radicals : The thiazole-triazole core undergoes cyclization via intramolecular [3+2] cycloaddition, facilitated by sulfur and nitrogen atoms .
-
Dehydration : Formation of the final product through elimination of water or other leaving groups .
Functional Group-Specific Reactions
The compound’s structure enables diverse reactions due to its heterocyclic core and substituents :
Thiazole-Triazole Core Reactions
-
Nucleophilic substitution : The triazole ring may undergo substitution reactions, particularly at the 5-position, due to its electron-deficient nature.
-
Cycloaddition reactions : The fused rings can participate in [3+2] or [4+2] cycloadditions with dienes or dipolarophiles .
Substituent-Mediated Reactions
-
4-Hydroxypiperidin-1-yl moiety :
-
Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄).
-
Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to form esters.
-
-
4-Methoxyphenyl group :
-
Ethyl substituent :
-
Oxidation : The ethyl group may oxidize to a ketone or carboxylic acid depending on the oxidizing agent.
-
Analytical Characterization
Key methods used to validate the structure and purity include:
-
Nuclear Magnetic Resonance (NMR) : Identifies proton and carbon environments, confirming regioselectivity .
-
Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR) : Detects functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches .
-
X-ray crystallography : Provides definitive structural confirmation .
Stability and Solubility
Q & A
Q. What are the common synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound, and what intermediates are critical?
The synthesis typically involves a multistep approach:
- Core Formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃/DMF at 80°C) to form the thiazolo-triazole scaffold .
- Mannich Reaction : Introduction of the 4-hydroxypiperidine and 4-methoxyphenyl groups via Mannich-type reactions using formaldehyde equivalents in ethanol at reflux. Key intermediates include ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, which undergoes cyclization with hydrazine hydrate to form pyrazole-triazole hybrids .
- Heterogeneous Catalysis : PEG-400 with Bleaching Earth Clay (pH 12.5) facilitates coupling reactions, yielding 70–80% purity after recrystallization .
Q. How is the structure of this compound confirmed experimentally, and what analytical techniques are essential?
- ¹H NMR/IR Spectroscopy : Characteristic peaks include:
- Thiazole C=S stretch : 680–710 cm⁻¹ (IR) .
- Piperidine N-H/O-H : δ 1.5–2.5 ppm (¹H NMR, broad) and δ 3.3–3.7 ppm (methoxy group) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, S within ±0.3% theoretical) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (>10 mg/mL). Hansen solubility parameters suggest compatibility with ethanol and DMF .
- Stability : Degrades above 150°C (TGA data). Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, requiring storage at –20°C under nitrogen .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions during synthesis be addressed?
- Catalyst Optimization : Bleaching Earth Clay (pH 12.5) enhances selectivity for thiazole-thione intermediates by stabilizing transition states .
- Solvent Effects : PEG-400 improves reaction homogeneity, reducing side products like triazole-thiol isomers .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro on phenyl rings) direct cyclization to the 5-position of the triazole .
Q. What molecular docking strategies are suitable for predicting biological targets of this compound?
- Target Selection : 14-α-demethylase (PDB: 3LD6) is a validated antifungal target due to structural similarity to triazole antifungals .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Key interactions include:
- Hydrogen bonding between the 4-hydroxypiperidine group and heme iron.
- Hydrophobic contacts with methoxyphenyl and thiazole moieties .
- Validation : Compare docking scores (ΔG < –8 kcal/mol) with experimental MIC values against Candida spp. .
Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Dynamic NMR : Identify rotamers (e.g., piperidine chair flip) causing split peaks at higher temperatures .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace coupling patterns in overcrowded regions (e.g., methylene bridges) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations (e.g., axial vs. equatorial substituents on piperidine) .
Q. What methodologies enable the design of analogs with enhanced antifungal activity while minimizing toxicity?
- Pharmacophore Modification :
- Replace 4-methoxyphenyl with 4-fluorophenyl to improve membrane permeability .
- Introduce sulfone groups at the thiazole 2-position to enhance target affinity .
- ADMET Profiling :
- In vitro CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks.
- Ames test for mutagenicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
